3-(prop-1-en-2-yl)-N-(propan-2-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(prop-1-en-2-yl)-N-(propan-2-ylidene)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with prop-1-en-2-yl and propan-2-ylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(prop-1-en-2-yl)-N-(propan-2-ylidene)benzamide typically involves the reaction of benzamide with appropriate alkylating agents under controlled conditions. One common method includes the use of prop-1-en-2-yl bromide and propan-2-ylidene chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(prop-1-en-2-yl)-N-(propan-2-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core, where halogenated derivatives can be synthesized using reagents like sodium iodide or potassium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Sodium iodide in acetone at room temperature.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated benzamides.
Scientific Research Applications
3-(prop-1-en-2-yl)-N-(propan-2-ylidene)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(prop-1-en-2-yl)-N-(propan-2-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(prop-1-en-2-yl)-N-(propan-2-ylidene)aniline
- 3-(prop-1-en-2-yl)-N-(propan-2-ylidene)phenol
- 3-(prop-1-en-2-yl)-N-(propan-2-ylidene)benzoic acid
Uniqueness
3-(prop-1-en-2-yl)-N-(propan-2-ylidene)benzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C13H15NO |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
N-propan-2-ylidene-3-prop-1-en-2-ylbenzamide |
InChI |
InChI=1S/C13H15NO/c1-9(2)11-6-5-7-12(8-11)13(15)14-10(3)4/h5-8H,1H2,2-4H3 |
InChI Key |
GSXKEHUTLZDROA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC(=O)C1=CC=CC(=C1)C(=C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.